molecular formula C19H22F3N5OS B2413487 2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-64-1

2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2413487
CAS No.: 886910-64-1
M. Wt: 425.47
InChI Key: MQQOJWVKOXHZKP-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H22F3N5OS and its molecular weight is 425.47. The purity is usually 95%.
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Biological Activity

The compound 2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel thiazolo-triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22F3N5SC_{19}H_{22}F_3N_5S. Its structure incorporates a thiazolo-triazole core linked to a piperazine moiety, which is known to enhance pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds similar to our target compound exhibited significant antibacterial activity against various strains of bacteria. In a study evaluating related thiazolo-triazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Streptococcus mutans, indicating potent antibacterial properties .

CompoundTarget BacteriaMIC (µg/mL)
Compound 10S. mutans8
Compound 37Staphylococcus aureus64
Compound 30Escherichia coli128

The mechanism of action for these antimicrobial activities is believed to involve the inhibition of bacterial fatty acid biosynthesis by targeting the enzyme FabI .

Anticancer Activity

The anticancer potential of thiazolo-triazole derivatives has also been investigated. In a study focusing on various derivatives for their ability to inhibit mutant p53 binding to DNA, compounds were shown to significantly enhance the binding affinity of mutant p53 . This is critical as mutant p53 is often implicated in cancer progression.

In vitro assays revealed that certain derivatives exhibited promising cytotoxicity against cancer cell lines. For example, modifications in the piperazine ring were found to increase the potency of these compounds against specific cancer types.

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF715.0
Compound CA54910.0

Anti-inflammatory Activity

Thiazolo-triazole derivatives have been evaluated for their anti-inflammatory properties as well. The compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes .

In a comparative study of various derivatives:

  • PYZ3 demonstrated an IC50 value of 0.011 µM against COX-2, showcasing its potential as a selective anti-inflammatory agent.

Case Studies

  • Antimicrobial Efficacy : A study conducted on thiazolo-triazole derivatives demonstrated that structural modifications could lead to enhanced antimicrobial activity. The derivatives were tested against both Gram-positive and Gram-negative bacteria with notable results.
  • Cytotoxicity in Cancer Models : Research involving the application of these compounds in cancer cell lines revealed that specific modifications improved their cytotoxic effects significantly compared to standard chemotherapeutics.
  • Inflammation Models : In vivo studies indicated that these compounds could reduce inflammation markers in animal models, suggesting their potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

2-ethyl-5-[(4-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5OS/c1-3-14-23-18-27(24-14)17(28)16(29-18)15(26-9-7-25(2)8-10-26)12-5-4-6-13(11-12)19(20,21)22/h4-6,11,15,28H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQOJWVKOXHZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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